N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chlorophenyl group and an acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole ring is treated with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the resulting compound with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Similar structure with a different position of the chlorine atom.
N-(2-{1-[(3-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group at the 3-position of the benzodiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Biological Activity
N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound featuring a benzodiazole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN3O
- Molecular Weight : 345.83 g/mol
This compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Anti-inflammatory | Reduces cytokine production | |
Antimicrobial | Inhibits bacterial growth |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell types. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Anti-inflammatory Effects
A separate investigation published in Pharmacology Reports explored the anti-inflammatory properties of the compound in a murine model of inflammation. The administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Research Findings
Research has shown that compounds with similar structures often exhibit significant pharmacological activities due to their ability to interact with specific biological targets. For instance:
- Benzodiazole Derivatives : Many derivatives have been reported to interact with GABA receptors, influencing neurotransmission and exhibiting anxiolytic effects.
- Chlorophenyl Substituents : The presence of chlorophenyl moieties has been associated with enhanced lipophilicity and bioactivity, which may contribute to the compound's effectiveness against various pathogens.
Properties
IUPAC Name |
N-[2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(23)20-10-9-18-21-16-7-2-3-8-17(16)22(18)12-14-5-4-6-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITMXSYUCJQLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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